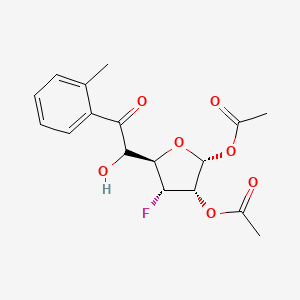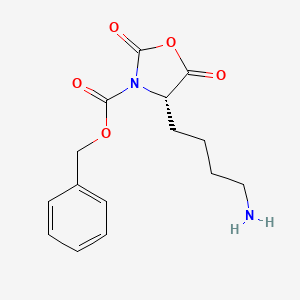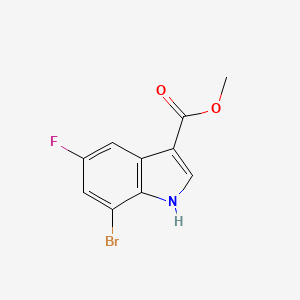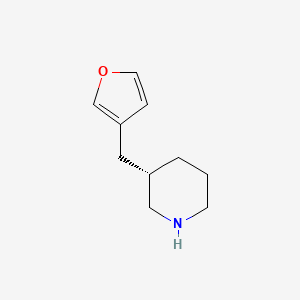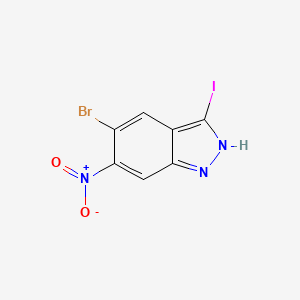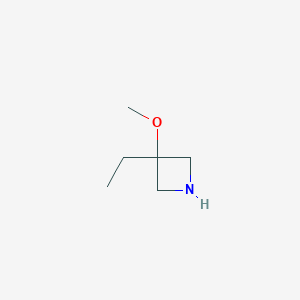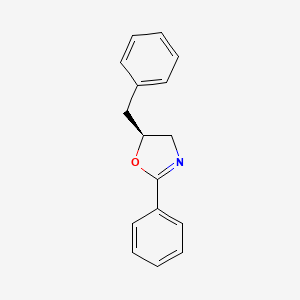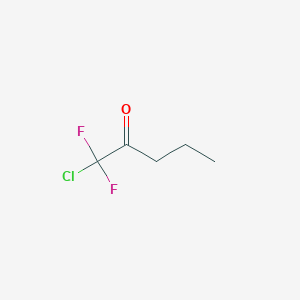
1-Chloro-1,1-difluoropentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,1-Difluoro-2-Pentanone is an organic compound with the molecular formula C5H7ClF2O It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms attached to the carbon backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1-Difluoro-2-Pentanone can be synthesized through several methods. One common approach involves the halogenation of 2-pentanone. The reaction typically involves the use of chlorine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 1-Chloro-1,1-Difluoro-2-Pentanone may involve large-scale halogenation processes. These processes are designed to maximize efficiency and yield while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1,1-Difluoro-2-Pentanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution: Products include various substituted pentanones.
Reduction: Products include 1-chloro-1,1-difluoro-2-pentanol.
Oxidation: Products include 1-chloro-1,1-difluoro-2-pentanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,1-Difluoro-2-Pentanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-1,1-Difluoro-2-Pentanone involves its interaction with molecular targets through its reactive functional groups. The carbonyl group can form hydrogen bonds and interact with nucleophiles, while the halogen atoms can participate in halogen bonding and other interactions. These interactions influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1,1-Difluoro-2-Pentanol: Similar structure but with an alcohol group instead of a ketone.
1-Chloro-1,1-Difluoro-2,4-Pentanedione: Contains an additional carbonyl group, making it more reactive.
1-Chloro-2,2-Difluoropropane: A smaller molecule with similar halogenation but different reactivity.
Uniqueness: 1-Chloro-1,1-Difluoro-2-Pentanone is unique due to its specific combination of halogen atoms and a ketone group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
6301-95-7 |
|---|---|
Molekularformel |
C5H7ClF2O |
Molekulargewicht |
156.56 g/mol |
IUPAC-Name |
1-chloro-1,1-difluoropentan-2-one |
InChI |
InChI=1S/C5H7ClF2O/c1-2-3-4(9)5(6,7)8/h2-3H2,1H3 |
InChI-Schlüssel |
BTPQMMIQQIDQKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


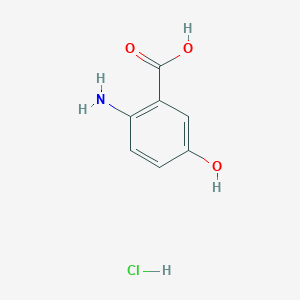

![tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate](/img/structure/B12841508.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)
